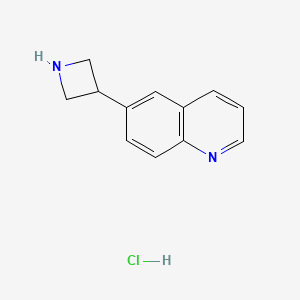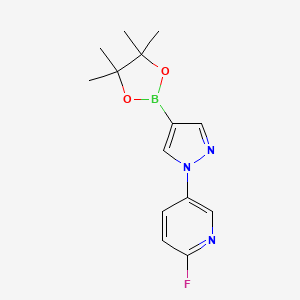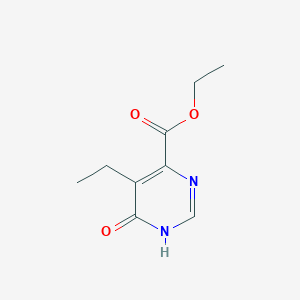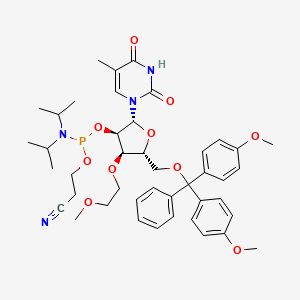
3'-O-MOE-5MeU-2'-phosphoramidite
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3’-O-MOE-5MeU-2’-phosphoramidite: is a purine nucleoside analog with broad antitumor activity. It is primarily used in the synthesis of RNA and oligonucleotides. This compound features 3’-O-methoxyethyl (MOE) protection, which enhances its compatibility and stability during RNA synthesis .
準備方法
Synthetic Routes and Reaction Conditions: : The synthesis of 3’-O-MOE-5MeU-2’-phosphoramidite involves the protection of the nucleoside with 3’-O-methoxyethyl groups. The process typically includes the following steps:
Protection of the 3’-hydroxyl group: The 3’-hydroxyl group of the nucleoside is protected using methoxyethyl groups.
Phosphitylation: The protected nucleoside undergoes phosphitylation to form the phosphoramidite.
Industrial Production Methods: : Industrial production of 3’-O-MOE-5MeU-2’-phosphoramidite follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The compound is typically stored at -20°C to maintain its stability .
化学反応の分析
Types of Reactions: : 3’-O-MOE-5MeU-2’-phosphoramidite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphates.
Substitution: It can participate in substitution reactions, particularly during oligonucleotide synthesis.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include iodine and water.
Substitution: The compound is used in the presence of activators like tetrazole during oligonucleotide synthesis.
Major Products
Oxidation: The major product is the corresponding phosphate.
Substitution: The major products are modified oligonucleotides with enhanced stability and binding affinity
科学的研究の応用
3’-O-MOE-5MeU-2’-phosphoramidite has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of modified oligonucleotides for various chemical studies.
Biology: Employed in the development of antisense oligonucleotides, siRNA, and aptamers.
Medicine: Utilized in the design of therapeutic oligonucleotides for treating genetic disorders and cancers.
Industry: Applied in the production of high-purity oligonucleotides for research and therapeutic purposes .
作用機序
The mechanism of action of 3’-O-MOE-5MeU-2’-phosphoramidite involves:
Inhibition of DNA Synthesis: The compound inhibits DNA synthesis by incorporating into the DNA strand, leading to chain termination.
Induction of Apoptosis: It induces apoptosis in cancer cells by disrupting DNA replication and repair mechanisms
類似化合物との比較
Similar Compounds
2’-O-MOE-5MeU-3’-phosphoramidite: Another phosphoramidite monomer used in oligonucleotide synthesis.
2’-MOE-5mC Phosphoramidite: Used for RNA synthesis with similar protective groups.
Uniqueness: : 3’-O-MOE-5MeU-2’-phosphoramidite is unique due to its specific 3’-O-methoxyethyl protection, which provides enhanced stability and compatibility during RNA synthesis. This makes it particularly valuable in the synthesis of therapeutic oligonucleotides .
特性
分子式 |
C43H55N4O10P |
|---|---|
分子量 |
818.9 g/mol |
IUPAC名 |
3-[[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-(2-methoxyethoxy)-2-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |
InChI |
InChI=1S/C43H55N4O10P/c1-29(2)47(30(3)4)58(55-24-12-23-44)57-39-38(53-26-25-50-6)37(56-41(39)46-27-31(5)40(48)45-42(46)49)28-54-43(32-13-10-9-11-14-32,33-15-19-35(51-7)20-16-33)34-17-21-36(52-8)22-18-34/h9-11,13-22,27,29-30,37-39,41H,12,24-26,28H2,1-8H3,(H,45,48,49)/t37-,38-,39-,41-,58?/m1/s1 |
InChIキー |
KEZSAZVVRSGBSV-KZQAAKLLSA-N |
異性体SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OCCOC)OP(N(C(C)C)C(C)C)OCCC#N |
正規SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OCCOC)OP(N(C(C)C)C(C)C)OCCC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[2-[2-[2-[3-(1,3-dioxoisoindol-2-yl)-2,6-dioxopiperidin-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide](/img/structure/B13713243.png)
![1,4-Dioxaspiro[4.4]nonane-7-carbonyl Chloride](/img/structure/B13713245.png)
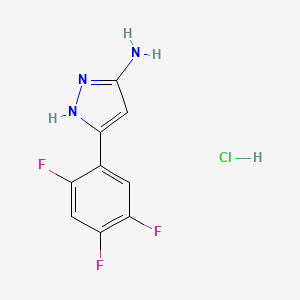


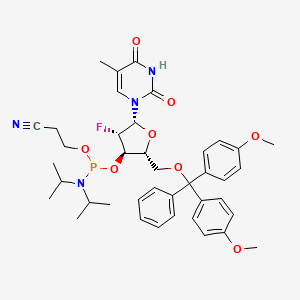
![2-[4-(4-Chloro-2-fluorophenyl)-1-piperazinyl]cyclohexanol](/img/structure/B13713290.png)
![(2R)-2-amino-3-[2,3-di(hexadecanoyloxy)propoxy-hydroxyphosphoryl]oxypropanoic acid](/img/structure/B13713293.png)
